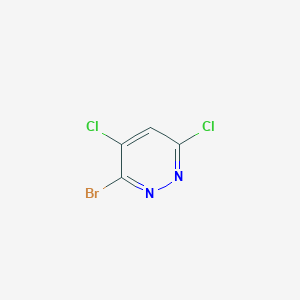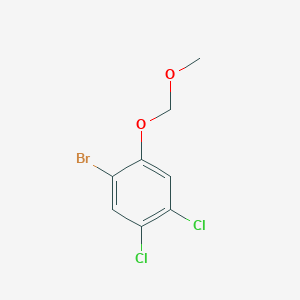
9H-Fluorene, 2-nitro-9-(phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene, 2-nitro-9-(phenylmethylene)- is an organic compound that belongs to the fluorene family It is characterized by the presence of a nitro group at the 2-position and a phenylmethylene group at the 9-position of the fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 2-nitro-9-(phenylmethylene)- typically involves the nitration of fluorene followed by the introduction of the phenylmethylene group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the phenylmethylene group can be achieved through a Friedel-Crafts alkylation reaction using benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in 9H-Fluorene, 2-nitro-9-(phenylmethylene)- can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group. Reagents such as halogens and nitrating agents can be used for these reactions.
Addition: The phenylmethylene group can participate in addition reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Addition: Nucleophiles such as amines and alcohols.
Major Products
Reduction: Amino derivatives of 9H-Fluorene, 2-nitro-9-(phenylmethylene)-.
Substitution: Halogenated or nitrated derivatives.
Addition: Substituted phenylmethylene derivatives.
Applications De Recherche Scientifique
9H-Fluorene, 2-nitro-9-(phenylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 9H-Fluorene, 2-nitro-9-(phenylmethylene)- is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the phenylmethylene group can interact with various molecular targets through π-π interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrofluorene: Similar in structure but lacks the phenylmethylene group.
9-Benzylidenefluorene: Similar in structure but lacks the nitro group.
2-Nitro-9H-fluorene: Another nitro-substituted fluorene derivative.
Uniqueness
9H-Fluorene, 2-nitro-9-(phenylmethylene)- is unique due to the presence of both the nitro and phenylmethylene groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
102159-98-8 |
|---|---|
Formule moléculaire |
C20H13NO2 |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
9-benzylidene-2-nitrofluorene |
InChI |
InChI=1S/C20H13NO2/c22-21(23)15-10-11-18-16-8-4-5-9-17(16)19(20(18)13-15)12-14-6-2-1-3-7-14/h1-13H |
Clé InChI |
XRBNIPUYAMAOGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14080211.png)



![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)
![N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14080249.png)
![(1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B14080250.png)

![1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo-](/img/structure/B14080258.png)
![7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14080276.png)


![(3aS,7aS)-1,3-Bis(4-bromobenzyl)-2-((Z)-but-2-en-1-yl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole](/img/structure/B14080285.png)
